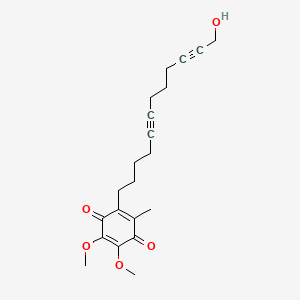
2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
Vue d'ensemble
Description
AA 863 is a 5-lipoxygenase inhibitor that has dose-dependent inhibitory effects on proliferation of human glioma cell lines.
Applications De Recherche Scientifique
1. Chemical Properties and Synthesis
The chemical properties and synthesis methods of related compounds have been a subject of study. For example, 1,4‐Cyclohexadiene, 1,5‐Dimethoxy, a similar compound, has been prepared from 1,3-dimethoxybenzene by Birch reduction and can be purified by distillation under reduced pressure (Mori & Takikawa, 2004). This highlights the importance of understanding the chemical properties of such compounds for potential synthesis and application in various fields.
2. Organic Chemistry and Polymerization
Research has explored the synthesis and reactions of compounds structurally similar to 2,5-Cyclohexadiene-1,4-dione. For instance, spontaneous reactions and polymerization mechanisms of certain cyclohexadiene derivatives have been investigated, revealing insights into the formation of copolymers and the cycloaddition reactions (Mitsuda et al., 2003). These findings are critical for developing new materials and understanding the behavior of such compounds in various chemical reactions.
3. Biological Processes and DNA Interaction
Studies have also delved into the role of cyclohexadiene derivatives in biological processes, such as the degradation of deoxyribonucleic acid (DNA) and its relationship with the electrochemical behavior of hydroxyquinone derivatives. For instance, the oxidation behavior of 2,3,5,6-Tetrahydroxy-2,5-cyclohexadiene-1,4-dione and its impact on DNA transformation has been researched (Schrebler et al., 1987). This kind of study is vital for understanding the molecular mechanisms of DNA interaction and potential applications in molecular biology.
Propriétés
Numéro CAS |
80809-95-6 |
|---|---|
Nom du produit |
2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl- |
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-(12-hydroxydodeca-5,10-diynyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H26O5/c1-16-17(19(24)21(26-3)20(25-2)18(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 |
Clé InChI |
XZNSTIQKLTYQRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO |
Apparence |
Solid powder |
Autres numéros CAS |
80809-95-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AA 863; AA-863; AA 863 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

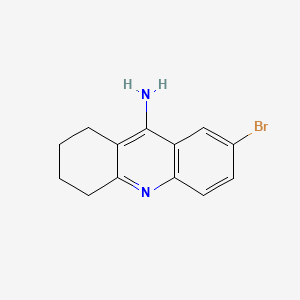
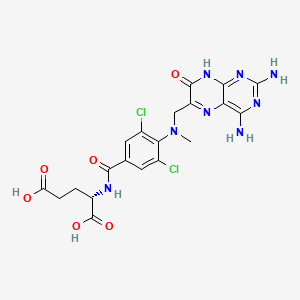
![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)
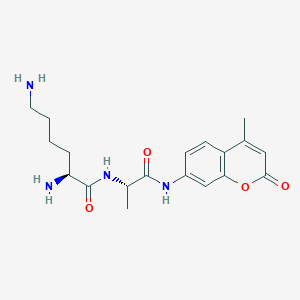
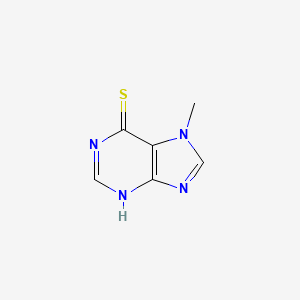
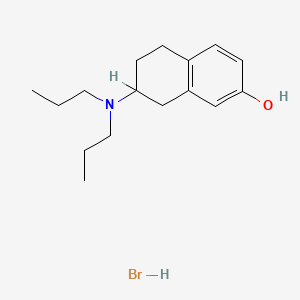

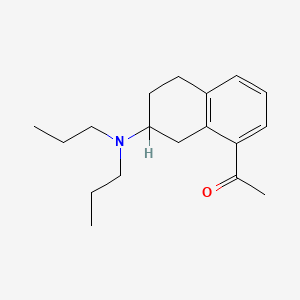
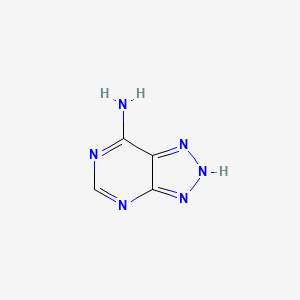
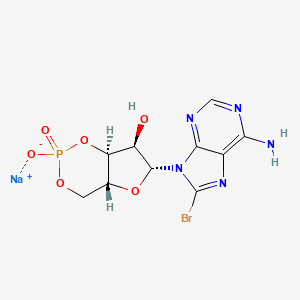
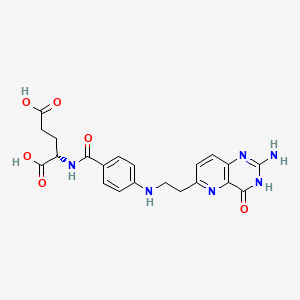
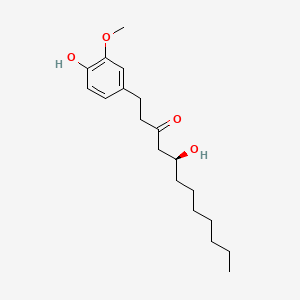
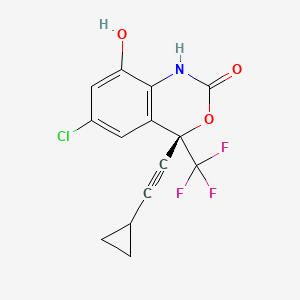
![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)